molecular formula C17H18N2O3 B5760823 N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide

N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide

Cat. No.: B5760823
M. Wt: 298.34 g/mol
InChI Key: QHXYQLDDGAQQEL-UHFFFAOYSA-N
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Description

N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenyl group, and a furan ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving furfural or other suitable precursors.

    Coupling Reactions: The final step involves coupling the piperidine, phenyl, and furan moieties using amide bond formation reactions, typically employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide
  • N-[4-(piperidine-1-carbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Uniqueness

N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide is unique due to its combination of a piperidine ring, phenyl group, and furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(15-5-4-12-22-15)18-14-8-6-13(7-9-14)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXYQLDDGAQQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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